Cas no 45584-07-4 (N-Methylpiperidin-4-amine)

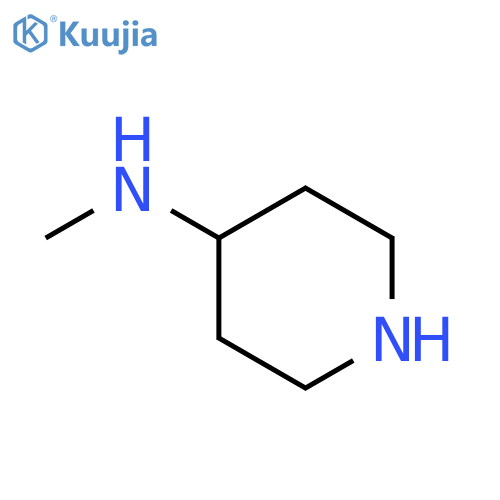

N-Methylpiperidin-4-amine structure

商品名:N-Methylpiperidin-4-amine

N-Methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-Methylpiperidin-4-amine

- 4-(Methylamino)piperidine

- 4-AMINO-1-METHYLPIPERIDINE

- 4-Methylaminopiperidine

- 4-Piperidinamine, N-methyl-

- N-Methyl-N-(piperidin-4-yl)amine

- 4-N-Methylamino-piperidine

- CS-0069834

- AS-37956

- FT-0649397

- methyl-piperidin-4-yl-amine

- 45584-07-4

- DTXSID90620993

- 5-(4-BROMOPHENYL)-2-FURYL]METHYLAMINEHYDROCHLORIDE

- EN300-59278

- A826850

- MFCD00078349

- AKOS009454840

- 4-N-Methylaminopiperidine

- PB15642

- AM20100166

- piperidin-4-yl-methylamine

- SCHEMBL129977

- SY016945

- BB 0254769

- SB37243

- FHTGZDVYPCEHFQ-UHFFFAOYSA-N

-

- MDL: MFCD00078349

- インチ: InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3

- InChIKey: FHTGZDVYPCEHFQ-UHFFFAOYSA-N

- ほほえんだ: CNC1CCNCC1

計算された属性

- せいみつぶんしりょう: 114.11600

- どういたいしつりょう: 114.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 57.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

- ふってん: 62-64°C 1mm

- PSA: 24.06000

- LogP: 0.67750

N-Methylpiperidin-4-amine セキュリティ情報

- 危険カテゴリコード: 36/37/38-41-37/38-22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

N-Methylpiperidin-4-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Methylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-59278-0.1g |

N-methylpiperidin-4-amine |

45584-07-4 | 0.1g |

$102.0 | 2023-05-26 | ||

| Enamine | EN300-59278-2.5g |

N-methylpiperidin-4-amine |

45584-07-4 | 2.5g |

$205.0 | 2023-05-26 | ||

| eNovation Chemicals LLC | Y1186752-5g |

4-(Methylamino)piperidine |

45584-07-4 | 95% | 5g |

$715 | 2024-07-20 | |

| TRC | M725915-50mg |

N-Methylpiperidin-4-amine |

45584-07-4 | 50mg |

$ 50.00 | 2022-06-02 | ||

| TRC | M725915-500mg |

N-Methylpiperidin-4-amine |

45584-07-4 | 500mg |

$ 210.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1008849-5g |

4-N-Methylamino-piperidine |

45584-07-4 | 95% | 5g |

$455 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0019-1g |

4-N-Methylamino-piperidine |

45584-07-4 | 97% | 1g |

678.43CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D505163-1g |

N-Methylpiperidin-4-aMine |

45584-07-4 | 97% | 1g |

$600 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB126501-1-5G |

N-methylpiperidin-4-amine |

45584-07-4 | 95% | 5g |

¥ 6,600.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1008849-1g |

4-N-Methylamino-piperidine |

45584-07-4 | 95% | 1g |

$155 | 2024-07-28 |

N-Methylpiperidin-4-amine 関連文献

-

Ashutosh Banerjee,Roland Fr?hlich,Dirk Schepmann,Bernhard Wünsch Med. Chem. Commun. 2010 1 87

45584-07-4 (N-Methylpiperidin-4-amine) 関連製品

- 4897-50-1(1,4'-bipiperidine)

- 504-03-0(Nanofin)

- 766-17-6((2R,6S)-2,6-dimethylpiperidine)

- 13035-19-3(Piperidin-4-amine)

- 73579-08-5(N,1-dimethylpiperidin-4-amine)

- 143300-64-5(N,N-diethylpiperidin-4-amine)

- 50533-97-6(N,N-Dimethylpiperidin-4-amine)

- 3312-60-5(N-(3-Aminopropyl)cyclohexylamine)

- 1722-95-8((2R)-2-methylpiperidine)

- 127285-08-9(1-(propan-2-yl)piperidin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45584-07-4)N-Methylpiperidin-4-amine

清らかである:99%/99%/99%

はかる:500.0mg/1.0g/5.0g

価格 ($):180.0/270.0/812.0